molecular formula C16H19N3O B083903 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- CAS No. 14549-58-7

4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-

Cat. No. B083903
CAS RN: 14549-58-7
M. Wt: 269.34 g/mol
InChI Key: MYPKWIMVQPPRCV-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. This compound is a derivative of pyridine and piperidine, and its unique structure makes it a promising candidate for various biological applications.

Mechanism Of Action

The mechanism of action of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- is not fully understood, but it is believed to act on various molecular targets in the body, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. This compound has also been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases.

Advantages And Limitations For Lab Experiments

4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized using standard laboratory techniques, and its structure can be easily modified to enhance its biological activity. However, one limitation of this compound is its low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics in vivo.

Future Directions

There are several future directions for the study of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-. One potential direction is the development of novel derivatives of this compound with enhanced biological activity and pharmacokinetic properties. Another direction is the investigation of the molecular targets and pathways through which this compound exerts its biological effects. Additionally, the potential therapeutic applications of this compound in the treatment of neurological disorders and inflammatory diseases warrant further investigation.

Synthesis Methods

The synthesis of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- can be achieved through several methods, including the reaction of 3-amino-4-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with sodium borohydride. Another method involves the reaction of 3-amino-4-pyridinecarboxaldehyde with phenylacetonitrile, followed by reduction with lithium aluminum hydride.

Scientific Research Applications

4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

CAS RN

14549-58-7

Product Name

4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

1-(3-aminopyridin-4-yl)-4-phenylpiperidin-4-ol

InChI

InChI=1S/C16H19N3O/c17-14-12-18-9-6-15(14)19-10-7-16(20,8-11-19)13-4-2-1-3-5-13/h1-6,9,12,20H,7-8,10-11,17H2

InChI Key

MYPKWIMVQPPRCV-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C3=C(C=NC=C3)N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C3=C(C=NC=C3)N

Other CAS RN

14549-58-7

synonyms

1-(3-Amino-4-pyridinyl)-4-phenyl-4-piperidinol

Origin of Product

United States

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